

Comprehensive Technical Review: Benzolamide as a Selective Renal Carbonic Anhydrase Inhibitor

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Benzolamide

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Drug Profile and Historical Development

Benzolamide (CL-11,366) is a **sulfonamide-based carbonic anhydrase inhibitor** first synthesized over five decades ago but remains an **orphan drug** that has never been commercially licensed in the United States or most countries. Despite its limited clinical adoption, **benzolamide** has attracted sustained scientific interest due to its **unique pharmacological properties** that differentiate it from other carbonic anhydrase inhibitors like acetazolamide. **Benzolamide's** molecular structure incorporates **hydrophilic characteristics** that significantly limit its membrane permeability, resulting in a predominantly renal action with minimal penetration into intracellular compartments including the central nervous system [1] [2].

The historical development of **benzolamide** represents an important chapter in the evolution of carbonic anhydrase inhibitors, with early human studies published in 1969 demonstrating its potent and selective renal effects [3]. Throughout the 1970s-1990s, research continued intermittently, primarily focusing on its renal pharmacological properties and potential applications in respiratory and metabolic disorders. More recently, renewed interest has emerged in **benzolamide's** potential therapeutic applications, particularly for **altitude sickness prophylaxis** and **ophthalmological conditions**, where its selective action may offer advantages over conventional carbonic anhydrase inhibitors [1] [4]. Despite promising clinical results, regulatory

approval and commercial development have remained limited, maintaining **benzolamide's** status as a valuable research tool with unfulfilled clinical potential.

Pharmacological Properties and Pharmacokinetics

Basic Pharmacokinetic Parameters

Benzolamide demonstrates **distinct pharmacokinetic properties** that underlie its unique clinical profile. The drug is administered orally and exhibits relatively rapid absorption, reaching **peak plasma concentrations** within 2-4 hours after administration. **Benzolamide's hydrophilic nature** significantly influences its distribution characteristics, limiting penetration into cellular compartments including red blood cells and the central nervous system. At standard therapeutic doses, **benzolamide** does not achieve significant concentrations in red blood cells for approximately 24 hours or more after administration, in stark contrast to the more lipophilic acetazolamide which rapidly penetrates biological membranes [5].

The **elimination profile** of **benzolamide** demonstrates multi-compartment characteristics with substantially different half-lives in various biological compartments. In plasma, the drug decays with a half-life averaging approximately 4 hours, while in red blood cells, the elimination half-life extends to approximately 5 days [5]. This differential elimination pattern reflects **benzolamide's** distinct binding properties to carbonic anhydrase isozymes in different tissues. Renal excretion represents the primary elimination pathway, with urinary recovery accounting for 16-52% (averaging 31%) of orally administered doses within the first 24 hours [5]. The relatively high variability in urinary recovery may reflect individual differences in organic acid transporter activity or other physiological factors influencing renal handling.

Pharmacokinetic and Pharmacodynamic Data

Table 1: Key Pharmacokinetic Parameters of **Benzolamide**

Parameter	Value	Conditions	Source
Time to Peak Plasma Concentration	2-4 hours	Oral administration	[5]

Parameter	Value	Conditions	Source
Plasma Half-Life	~4 hours	After oral administration	[5]
Red Blood Cell Half-Life	~5 days	After oral administration	[5]
Urinary Recovery (24h)	31% (range 16-52%)	Of oral dose	[5]
Primary Action Site	Renal tubules	Via organic acid transporters	[1]

Table 2: Pharmacodynamic Effects of **Benzolamide** at Therapeutic Doses

Effect	Magnitude	Conditions	Source
Decrease in Plasma Bicarbonate	4-5 mM reduction	3 mg/kg oral dose	[5]
Improvement in Daytime SaO ₂ at Altitude	81% to 85%	4400m altitude	[6]
Improvement in Nocturnal SaO ₂ at Altitude	76% to 80%	4400m altitude	[6]
Reduction in Periodic Breathing at Altitude	75% decrease	During sleep at 4400m	[6]
Reduction in AMS Severity	~50% reduction	Himalayan trek to 5340m	[1]

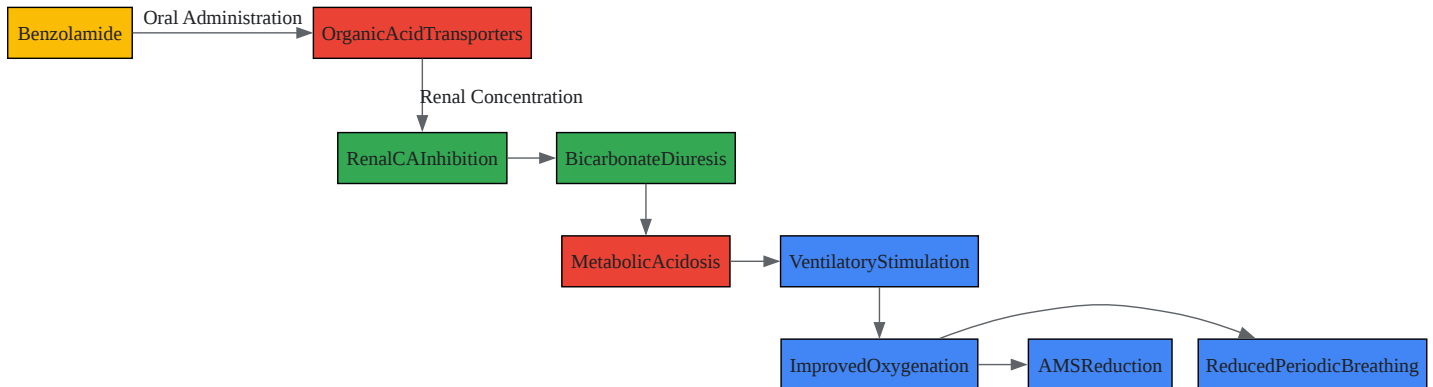
Benzolamide's concentration-response relationship demonstrates that a dose of 3 mg/kg orally produces a full bicarbonate diuresis accompanied by increased excretion of sodium and potassium [5]. The resulting **metabolic acidemia** is sustained upon repeated dosage every 12 hours, creating a persistent mild metabolic acidosis that drives the drug's ventilatory stimulant effects. The major systemic effects observed at this dose include significant reductions in plasma bicarbonate (by 4-5 mM), blood pH, and arterial and mixed venous CO₂ tensions, along with elevation of arterial O₂ tension [5]. Importantly, at standard therapeutic doses, there is no evidence of significant interference with red blood cell carbonic anhydrase activity, reflecting **benzolamide's** limited cellular penetration [5].

Mechanism of Action and Physiological Effects

Renal Carbonic Anhydrase Inhibition

Benzolamide's primary mechanism of action centers on **potent inhibition of renal carbonic anhydrase**, specifically the CA II and CA IV isoforms present in the nephron. The drug achieves **selective renal action** despite its hydrophilic nature through active uptake by **organic acid transporters** in the renal proximal tubule that concentrate the drug intracellularly and in the tubular fluid [1]. This transporter-mediated accumulation enables complete inhibition of renal carbonic anhydrase even at low systemic doses. The enzymatic inhibition disrupts the normal reclamation of bicarbonate ions in the proximal tubule, leading to **bicarbonate diuresis** and subsequent development of a **mild metabolic acidosis** (decreased plasma bicarbonate by 4-5 mM) [5].

The metabolic acidosis generated by **benzolamide** administration serves as the primary stimulus for the drug's downstream physiological effects. By lowering blood pH, **benzolamide stimulates ventilation** through activation of peripheral and central chemoreceptors, resulting in increased minute ventilation and elevated arterial oxygen tension [5] [6]. This ventilatory stimulation underlies **benzolamide's** therapeutic efficacy in conditions like acute mountain sickness and periodic breathing during sleep at high altitude. The **renal specificity** of **benzolamide** distinguishes it from other carbonic anhydrase inhibitors; whereas acetazolamide freely penetrates multiple tissues including the central nervous system and red blood cells, **benzolamide's** effects are predominantly renal due to its limited membrane permeability [1].



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*Figure 1: Mechanism of **Benzolamide**'s Renal Action and Systemic Effects - This diagram illustrates the sequence of events from **benzolamide** administration to its ultimate therapeutic effects, highlighting the central role of renal carbonic anhydrase inhibition and subsequent metabolic acidosis in driving ventilatory stimulation.*

Tissue-Specific Enzyme Inhibition

The **isoenzyme selectivity** of **benzolamide** has been a subject of extensive investigation and some controversy. Initially characterized as a **membrane-impermeant inhibitor**, **benzolamide** was believed to selectively target membrane-bound carbonic anhydrase isoforms (particularly CA IV) while sparing intracellular enzymes [4] [7]. This purported selectivity was thought to explain **benzolamide**'s effects on retinal pigment epithelium functions, including enhanced subretinal fluid absorption and improved retinal adhesiveness, effects similar to those observed with acetazolamide despite limited cellular penetration [4]. However, more recent evidence challenges the simple membrane-impermeant classification, suggesting **benzolamide** can penetrate certain cellular compartments, though with different kinetics than more lipophilic inhibitors [8].

The **clinical implications** of **benzolamide's** tissue distribution profile are significant, particularly regarding its side effect spectrum. By limiting penetration into the central nervous system, **benzolamide** demonstrates **reduced neuropsychiatric side effects** compared to acetazolamide, symptoms that often overlap with and potentially confound the diagnosis of acute mountain sickness [1]. This advantageous side effect profile was demonstrated in rigorous double-blinded studies comparing **benzolamide** against multiple acetazolamide doses and lorazepam as an active comparator for CNS effects [1]. The **dose-dependent psychomotor effects** observed with acetazolamide were notably absent with **benzolamide**, supporting its potential superiority for conditions where CNS side effects are problematic [1].

Experimental Evidence and Research Findings

High Altitude Physiology Studies

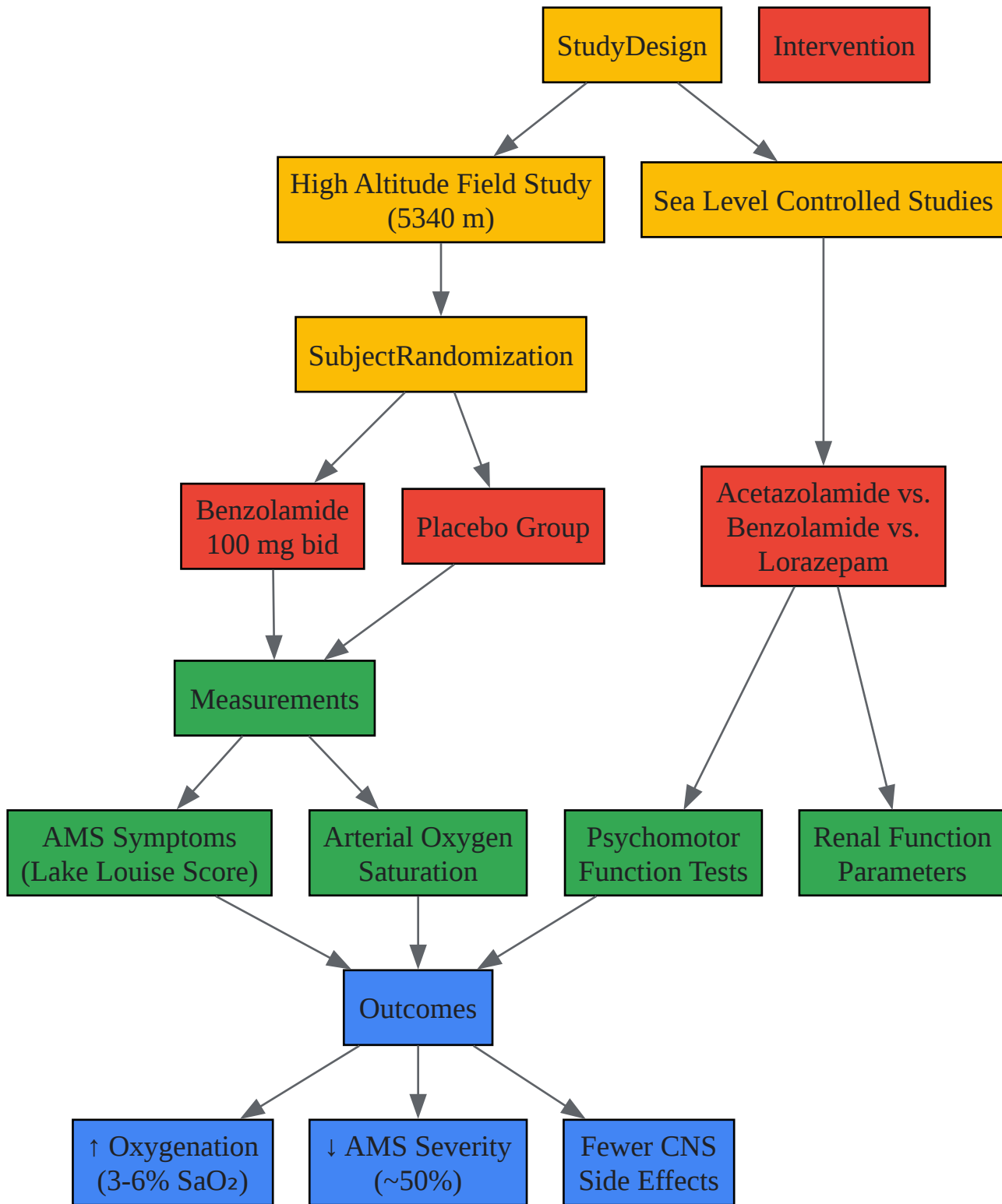
The **efficacy of benzolamide** in preventing acute mountain sickness and improving oxygenation at high altitude has been demonstrated in multiple controlled studies. In a landmark field study conducted during a Himalayan trek to Everest Base Camp (5340 m), 25 subjects received either **benzolamide** (100 mg twice daily) or placebo in a randomized, double-blind design [1]. The **benzolamide-treated** subjects maintained **superior arterial oxygenation** (3-6% higher at all altitudes above 4200 m) compared to placebo-treated subjects and experienced an approximately **50% reduction in AMS severity** [1]. These clinical benefits were achieved with fewer side effects than typically observed with acetazolamide, addressing an important limitation of the current standard prophylactic therapy.

The **physiological mechanisms** underlying **benzolamide's** efficacy at high altitude were elucidated in a controlled study at 4400 m elevation that examined its effects on sleep architecture and breathing patterns [6]. **Benzolamide** administration (3 mg/kg) resulted in significant improvements in both daytime SaO₂ (increasing from 81% to 85%) and nocturnal SaO₂ (increasing from 76% to 80%), accompanied by a dramatic 75% reduction in periodic breathing during sleep [6]. These improvements were associated with a substantial reduction in venous plasma bicarbonate (from 18.9 to 14.8 mM), confirming the generation of metabolic acidosis and supporting the conclusion that **metabolic acidosis represents a major stimulant action** of carbonic anhydrase inhibitors on ventilation during both wakefulness and sleep at high altitude [6].

Ophthalmology Applications

Benzolamide has demonstrated significant potential in **ophthalmological research**, particularly in modulating subretinal fluid dynamics. In controlled studies using rabbit models, **benzolamide** administration at doses of 20-40 mg/kg enhanced subretinal fluid absorption, increasing the absorption rate from a baseline of 0.04 $\mu\text{L}/\text{mm}^2/\text{h}$ to approximately 0.14 $\mu\text{L}/\text{mm}^2/\text{h}$ [4]. This effect was equivalent to that achieved with acetazolamide (20 mg/kg), which increased absorption to 0.13 $\mu\text{L}/\text{mm}^2/\text{h}$, despite **benzolamide's** more limited tissue distribution [4]. Both compounds also significantly slowed the post-enucleation failure of retinal adhesiveness, suggesting an important role for membrane-bound carbonic anhydrase inhibition in regulating retinal pigment epithelium function.

Further investigation into the **cellular mechanisms** underlying these effects revealed that **benzolamide** administration decreases subretinal pH and volume in the perfused chick retina-RPE-choroid preparation [7]. Basal perfusion with **benzolamide** induced acidification of the subretinal space by 0.02-0.04 pH units within 60 seconds and reduced calculated subretinal space volume by 40% within 8-10 minutes [7]. These effects were equivalent to those observed with acetazolamide, leading researchers to conclude that inhibition of membrane-bound carbonic anhydrase at the basolateral membrane of the retinal pigment epithelium is sufficient to decrease subretinal pH and volume, representing a potentially important clinical mechanism for managing subretinal and intraretinal fluid accumulation [7].



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Figure 2: Experimental Workflow for **Benzolamide** Clinical Studies - This diagram outlines the key methodological components of **benzolamide** clinical trials, including both high-altitude field studies and

controlled sea-level investigations comparing **benzolamide** with placebo, acetazolamide, and active controls.

Therapeutic Applications and Clinical Protocols

Acute Mountain Sickness Prophylaxis

Benzolamide has emerged as a **promising alternative** to acetazolamide for prevention of acute mountain sickness, particularly in individuals who experience unacceptable side effects from standard prophylaxis. The recommended dosing regimen established in clinical trials is **100 mg orally twice daily**, initiated 1 day before ascent and continued during altitude exposure [1]. This regimen demonstrated robust efficacy in a conservative ascent profile to 5340 m, with **benzolamide**-treated subjects maintaining significantly better arterial oxygenation at all altitudes above 4200 m and experiencing approximately 50% reduction in AMS severity compared to placebo [1]. The therapeutic benefits were achieved with **minimal side effects**, addressing a significant limitation of acetazolamide where side effects often overlap with AMS symptoms and potentially confound diagnosis.

The **physiological basis** for **benzolamide**'s efficacy in AMS prophylaxis centers on its ability to generate a mild metabolic acidosis that stimulates ventilation and improves oxygenation. Unlike acetazolamide, which inhibits carbonic anhydrase in multiple tissues including the central nervous system, **benzolamide**'s predominantly renal action achieves the beneficial ventilatory stimulation while minimizing direct CNS effects that can contribute to symptoms like headache, drowsiness, and nausea [1]. This differential side effect profile was confirmed in rigorous controlled trials at sea level that demonstrated **benzolamide** had fewer CNS side effects than all tested acetazolamide doses (250 mg, 500 mg, and 1000 mg) while producing equivalent physiological effects on renal function and metabolic acid-base parameters [1].

Comparative Drug Profiles and Dosing

*Table 3: Comparison of **Benzolamide** and Acetazolamide Characteristics*

Parameter	Benzolamide	Acetazolamide
Lipophilicity	Hydrophilic	Lipophilic
CNS Penetration	Minimal	Extensive
Renal Specificity	High	Moderate
Dosing for AMS	100 mg bid	125-250 mg bid
Side Effect Profile	Minimal CNS effects	Dose-dependent CNS effects
Red Blood Cell CA Inhibition	Minimal at therapeutic doses	Significant inhibition
Onset of Action	2-4 hours	1-2 hours
Regulatory Status	Orphan drug, not commercially licensed	FDA-approved, widely available

The **dosing strategy** for **benzolamide** differs significantly from acetazolamide due to their distinct pharmacological properties. While acetazolamide dosing for AMS prophylaxis has trended downward (125 mg twice daily) to minimize side effects, **benzolamide's** favorable side effect profile permits use of a higher milligram dose (100 mg twice daily) that provides potent renal carbonic anhydrase inhibition without comparable increases in adverse effects [1]. This dosing optimization reflects **benzolamide's 10-fold greater potency** as a carbonic anhydrase inhibitor compared to acetazolamide and its targeted delivery to the kidneys via organic acid transporters [1] [2]. The combination of high potency and renal specificity allows **benzolamide** to achieve the desired physiological effects (metabolic acidosis, ventilatory stimulation) while largely avoiding the off-target actions that underlie acetazolamide's limiting side effects.

Research Implications and Future Directions

The accumulated evidence for **benzolamide's** efficacy and favorable side effect profile supports its potential **clinical development** as a specialized carbonic anhydrase inhibitor for conditions where renal specificity is advantageous. The **significant reduction in periodic breathing** during sleep at high altitude (75% decrease)

demonstrates **benzolamide**'s potential application in sleep-related breathing disorders, particularly those associated with chemoreflex instability [6]. Additionally, the **ophthalmological research** showing **benzolamide** enhances subretinal fluid absorption and retinal adhesiveness suggests potential utility in managing macular edema and other retinal conditions, possibly with fewer systemic side effects than current carbonic anhydrase inhibitor therapies [4] [7].

Future research directions should include **larger pivotal trials** for AMS prophylaxis establishing non-inferiority to acetazolamide with superior tolerability, investigations of potential applications in **central sleep apnea** and **Cheyne-Stokes respiration** based on its demonstrated efficacy in reducing periodic breathing, and exploration of its effects in **retinal diseases** characterized by fluid accumulation. Furthermore, the ongoing controversy regarding **benzolamide**'s membrane permeability and isoenzyme selectivity warrants additional **mechanistic studies** to fully elucidate its tissue distribution and molecular targets [8]. Despite being investigated for over 50 years, **benzolamide** continues to offer promising research pathways and potential clinical applications that justify renewed interest in this orphan drug.

Conclusion

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